

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxycoumarin-d3

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Compound of Interest

Compound Name: *Herniarin-d3*

Cat. No.: *B12409223*

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This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methoxycoumarin-d3, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for the deuterated form is limited, this guide leverages the extensive data available for its non-deuterated counterpart, 7-Methoxycoumarin, to provide accurate estimations and relevant experimental context. The primary difference between the two compounds lies in the molecular weight, with other physical properties expected to show minimal variation.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of 7-Methoxycoumarin. These values are considered to be close approximations for 7-Methoxycoumarin-d3.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₅ D ₃ O ₃	N/A
Molecular Weight	179.2 g/mol	Calculated
Appearance	White to cream or pale orange to pale brown crystals or powder	
Melting Point	115.0-122.0 °C	
Boiling Point	334.0-335.0 °C at 760 mmHg	[1]
Solubility	Soluble in DMSO (approx. 10 mg/ml), DMF (approx. 10 mg/ml), and ethanol (approx. 5 mg/ml). Sparingly soluble in aqueous buffers. For maximum aqueous solubility, it should first be dissolved in DMSO and then diluted.	[2]
logP (o/w)	1.80160	N/A

Spectroscopic Data

Property	Value	Source
UV/Vis. λ_{max}	217, 323 nm	[2]
Fluorescence (for 7-Methoxycoumarin-3-carboxylic acid)	λ_{ex} 330 nm; λ_{em} 402 nm in 0.1 M Tris pH 9.0	
^1H NMR	Spectra available for 7-Methoxycoumarin, which can serve as a reference for the non-deuterated protons in the d3 variant.	N/A
^{13}C NMR	Spectra available for 7-Methoxycoumarin.	N/A
Mass Spectrometry	Spectra available for 7-Methoxycoumarin. The deuterated version will show a corresponding mass shift.	N/A

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of coumarin derivatives are widely applicable to 7-Methoxycoumarin-d3.

Synthesis of 7-Methoxycoumarin-d3

A common synthetic route to 7-Methoxycoumarin-d3 involves the methylation of 7-hydroxycoumarin using a deuterated methylating agent.

Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 7-hydroxycoumarin in a suitable aprotic solvent such as acetone or DMF.
- **Addition of Base:** Add a slight excess of a base, such as potassium carbonate (K_2CO_3), to deprotonate the hydroxyl group.

- **Methylation:** Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD_3I) or deuterated dimethyl sulfate ($((\text{CD}_3)_2\text{SO}_4)$), to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Workup:** After completion, filter the reaction mixture to remove the base. The solvent is then removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 7-Methoxycoumarin-d₃.^[3]

Characterization Techniques

Standard analytical techniques are employed to confirm the structure and purity of the synthesized 7-Methoxycoumarin-d₃.

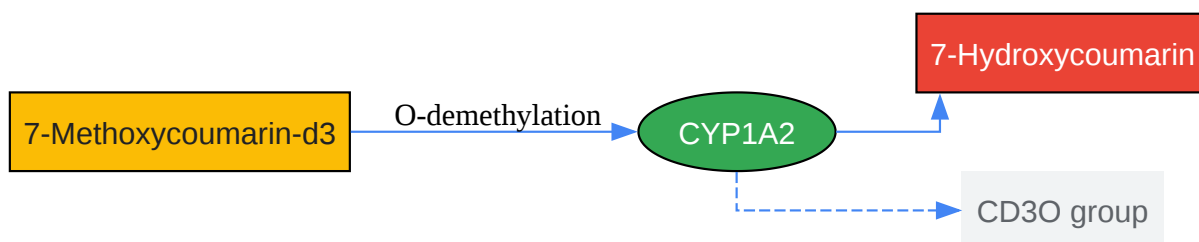
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR will confirm the absence of protons on the methoxy group and the presence of other aromatic protons. ^{13}C NMR will show the characteristic peaks for the coumarin scaffold, with the deuterated carbon signal being either absent or significantly broadened.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the exact mass of the deuterated compound, verifying the incorporation of three deuterium atoms.
- **Melting Point Analysis:** The melting point of the synthesized compound is measured and compared to the non-deuterated analog.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is used to determine the purity of the final product.

Signaling Pathways and Experimental Workflows

7-Methoxycoumarin and its derivatives are valuable tools in biochemical and pharmacological research, primarily due to their fluorescent properties and metabolic fate.

Cytochrome P450 Metabolism

7-Methoxycoumarin is a known substrate for cytochrome P450 enzymes, particularly CYP1A2, which catalyzes its O-demethylation to 7-hydroxycoumarin.[4] The deuteration of the methoxy group can introduce a kinetic isotope effect, slowing down the rate of this metabolic reaction. This property is useful for studying enzyme kinetics and reaction mechanisms.

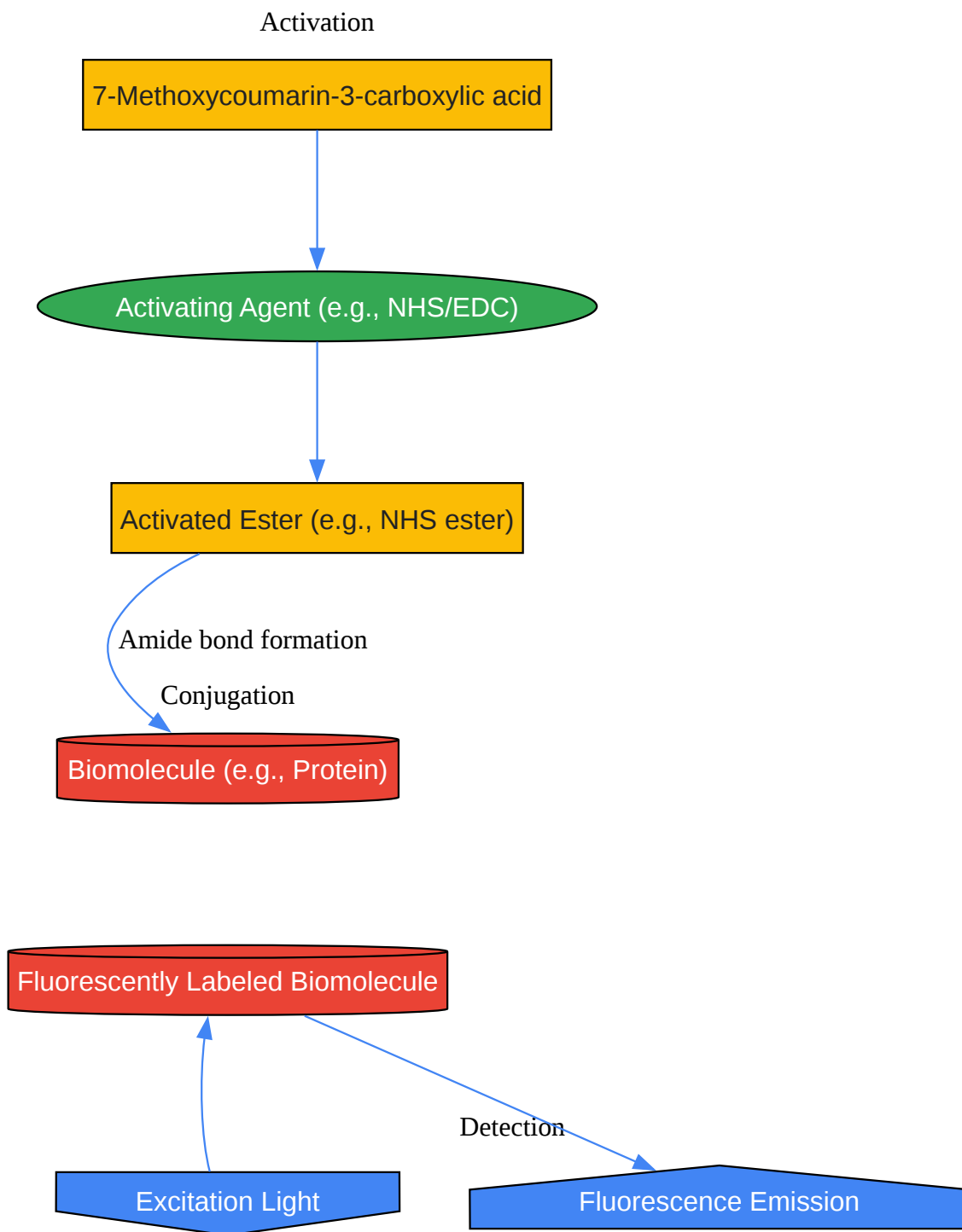


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Caption: Metabolism of 7-Methoxycoumarin-d3 by CYP1A2.

Use as a Fluorescent Probe

Coumarin derivatives are widely used as fluorescent probes in various biological assays. While 7-Methoxycoumarin itself has native fluorescence, it is often derivatized, for instance, by introducing a carboxylic acid group, to enable covalent labeling of biomolecules such as proteins and peptides.[5][6]



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Caption: Workflow for fluorescent labeling using a coumarin derivative.

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